molecular formula C22H20N2O3S B4111432 2-phenoxy-N-(3-{[(phenylthio)acetyl]amino}phenyl)acetamide

2-phenoxy-N-(3-{[(phenylthio)acetyl]amino}phenyl)acetamide

Cat. No. B4111432
M. Wt: 392.5 g/mol
InChI Key: NYUKZZXAPKPYDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenoxy-N-(3-{[(phenylthio)acetyl]amino}phenyl)acetamide, also known as PTAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTAPA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 416.55 g/mol.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(3-{[(phenylthio)acetyl]amino}phenyl)acetamide is not fully understood. However, studies have shown that 2-phenoxy-N-(3-{[(phenylthio)acetyl]amino}phenyl)acetamide inhibits the activity of enzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). MMPs are enzymes that play a role in cancer cell invasion and metastasis. HDACs are enzymes that regulate gene expression and are involved in various cellular processes such as cell differentiation and apoptosis.
Biochemical and Physiological Effects
2-phenoxy-N-(3-{[(phenylthio)acetyl]amino}phenyl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-phenoxy-N-(3-{[(phenylthio)acetyl]amino}phenyl)acetamide induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. 2-phenoxy-N-(3-{[(phenylthio)acetyl]amino}phenyl)acetamide also inhibits angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF). In bacteria, 2-phenoxy-N-(3-{[(phenylthio)acetyl]amino}phenyl)acetamide inhibits the growth of both gram-positive and gram-negative bacteria by disrupting the bacterial cell wall. In plants, 2-phenoxy-N-(3-{[(phenylthio)acetyl]amino}phenyl)acetamide inhibits photosynthesis by inhibiting the activity of photosystem II.

Advantages and Limitations for Lab Experiments

2-phenoxy-N-(3-{[(phenylthio)acetyl]amino}phenyl)acetamide has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. 2-phenoxy-N-(3-{[(phenylthio)acetyl]amino}phenyl)acetamide is also soluble in organic solvents, which makes it easy to dissolve in various solutions. However, 2-phenoxy-N-(3-{[(phenylthio)acetyl]amino}phenyl)acetamide has some limitations for lab experiments. It is a relatively new compound, and its properties are not fully understood. 2-phenoxy-N-(3-{[(phenylthio)acetyl]amino}phenyl)acetamide is also expensive, which may limit its use in some experiments.

Future Directions

There are several future directions for 2-phenoxy-N-(3-{[(phenylthio)acetyl]amino}phenyl)acetamide research. In medicine, 2-phenoxy-N-(3-{[(phenylthio)acetyl]amino}phenyl)acetamide could be studied further for its potential use as an anticancer drug. Studies could also be conducted to investigate the synergistic effects of 2-phenoxy-N-(3-{[(phenylthio)acetyl]amino}phenyl)acetamide with other anticancer drugs. In agriculture, 2-phenoxy-N-(3-{[(phenylthio)acetyl]amino}phenyl)acetamide could be studied further for its potential use as a herbicide. Studies could also be conducted to investigate the environmental impact of 2-phenoxy-N-(3-{[(phenylthio)acetyl]amino}phenyl)acetamide. In materials science, 2-phenoxy-N-(3-{[(phenylthio)acetyl]amino}phenyl)acetamide could be studied further for its potential use as a polymer additive. Studies could also be conducted to investigate the mechanical properties of 2-phenoxy-N-(3-{[(phenylthio)acetyl]amino}phenyl)acetamide-based polymers.
Conclusion
In conclusion, 2-phenoxy-N-(3-{[(phenylthio)acetyl]amino}phenyl)acetamide is a chemical compound that has potential applications in various fields such as medicine, agriculture, and materials science. 2-phenoxy-N-(3-{[(phenylthio)acetyl]amino}phenyl)acetamide can be synthesized using a multistep process, and its mechanism of action is not fully understood. 2-phenoxy-N-(3-{[(phenylthio)acetyl]amino}phenyl)acetamide has various biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for 2-phenoxy-N-(3-{[(phenylthio)acetyl]amino}phenyl)acetamide research, and further studies are needed to fully understand its properties and potential applications.

Scientific Research Applications

2-phenoxy-N-(3-{[(phenylthio)acetyl]amino}phenyl)acetamide has potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 2-phenoxy-N-(3-{[(phenylthio)acetyl]amino}phenyl)acetamide has been studied for its anticancer properties. Studies have shown that 2-phenoxy-N-(3-{[(phenylthio)acetyl]amino}phenyl)acetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-phenoxy-N-(3-{[(phenylthio)acetyl]amino}phenyl)acetamide has also been studied for its antimicrobial properties. In agriculture, 2-phenoxy-N-(3-{[(phenylthio)acetyl]amino}phenyl)acetamide has been studied for its herbicidal properties. Studies have shown that 2-phenoxy-N-(3-{[(phenylthio)acetyl]amino}phenyl)acetamide inhibits the growth of weeds by inhibiting photosynthesis. In materials science, 2-phenoxy-N-(3-{[(phenylthio)acetyl]amino}phenyl)acetamide has been studied for its potential use as a polymer additive. Studies have shown that 2-phenoxy-N-(3-{[(phenylthio)acetyl]amino}phenyl)acetamide improves the mechanical properties of polymers.

properties

IUPAC Name

2-phenoxy-N-[3-[(2-phenylsulfanylacetyl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c25-21(15-27-19-10-3-1-4-11-19)23-17-8-7-9-18(14-17)24-22(26)16-28-20-12-5-2-6-13-20/h1-14H,15-16H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUKZZXAPKPYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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